Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by an ethyl ester group at the 4-position and a methylamino group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with thiourea, followed by methylation of the resulting thiazole intermediate. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with lithium aluminum hydride can produce the alcohol derivative.
Scientific Research Applications
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ester and methylamino groups can also modulate the compound’s lipophilicity and electronic properties, influencing its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: Similar structure but with an amino group instead of a methylamino group.
Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(Methylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethyl ester group enhances its lipophilicity, while the methylamino group can participate in hydrogen bonding, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZLOPPFYUYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599073 | |
Record name | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57250-86-9 | |
Record name | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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